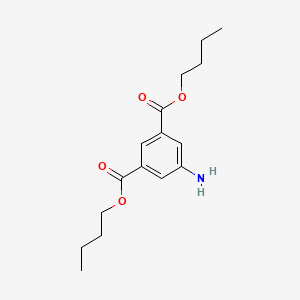

Dibutyl 5-aminoisophthalate

Description

Significance of the Isophthalate (B1238265) Scaffold in Modern Organic Synthesis

The isophthalate scaffold, a benzene (B151609) ring substituted with two carboxyl groups at the 1 and 3 positions, is a cornerstone in the construction of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. bldpharm.comresearchgate.net Aromatic polycarboxylic acids are frequently used as organic linkers because of their thermal stability and versatile coordination behavior. bldpharm.com The rigid and angular disposition of the carboxylate groups directs the assembly of metal ions into predictable and often porous, three-dimensional networks. researchgate.netrsc.org This structural control is crucial in creating materials with tailored properties for applications in gas storage, separation, and catalysis. bldpharm.comtandfonline.com Researchers have utilized isophthalic acid derivatives to build novel coordination polymers with lanthanides and other metals, highlighting the scaffold's utility in generating new photoluminescent materials. tandfonline.com

Functional Impact of Amino Group Substitution on Molecular Design

The introduction of an amino (-NH₂) group onto the isophthalate scaffold, as seen in 5-aminoisophthalate derivatives, profoundly enhances its functional versatility. This substitution introduces a nucleophilic site and a hydrogen-bond donor, which can be exploited in several ways. The amino group can serve as a reactive handle for post-synthesis modification, allowing for the covalent attachment of other functional molecules. acs.org In the context of crystal engineering, the amino group actively participates in forming robust hydrogen-bonding networks, which help to stabilize and direct the final supramolecular architecture. tandfonline.coma2bchem.combldpharm.com Furthermore, the electronic nature of the amino group can modulate the properties of the entire molecule, influencing the coordination environment of metal-organic complexes and the catalytic or photophysical behavior of the resulting materials. acs.orgbldpharm.com

Academic Research Trajectories for Dibutyl 5-Aminoisophthalate

Academic interest in this compound and its parent acid, 5-aminoisophthalic acid (H₂AIP), is predominantly focused on their application as ligands in coordination chemistry and materials science. A significant body of research explores the use of the 5-aminoisophthalate moiety to construct novel MOFs and coordination polymers with diverse transition metals and lanthanides, including Co, Mn, Fe, Ni, Cu, and Zn. acs.orga2bchem.comchemical-suppliers.eu These materials exhibit a range of interesting properties, from potential DNA-binding capabilities to the catalytic activation of carbon dioxide and the photodegradation of environmental pollutants. acs.orgbldpharm.comchemical-suppliers.eu

A key publication directly characterizing the title compound is a crystallographic study that detailed the molecular and crystal structure of Di-n-butyl 5-amino-isophthalate, revealing how intermolecular N-H···O hydrogen bonds link the molecules into chains. While direct studies on the applications of the dibutyl ester itself are not abundant, its availability from chemical suppliers suggests its role as a monomer and a precursor for the synthesis of polymers and specialty functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25351-79-5 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

dibutyl 5-aminobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C16H23NO4/c1-3-5-7-20-15(18)12-9-13(11-14(17)10-12)16(19)21-8-6-4-2/h9-11H,3-8,17H2,1-2H3 |

InChI Key |

MUCGNJHSMUCASZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Dibutyl 5 Aminoisophthalate

Direct Esterification Pathways

Direct esterification represents the most straightforward approach to synthesizing Dibutyl 5-aminoisophthalate, involving the reaction of 5-aminoisophthalic acid with butanol. The success of this method hinges on the choice of catalyst and reaction conditions to drive the equilibrium towards the desired diester product.

Acid-Catalyzed Approaches with Butanol

The classical method for synthesizing this compound is through the Fischer-Speier esterification of 5-aminoisophthalic acid with an excess of n-butanol, utilizing a strong acid catalyst. While specific literature detailing this exact reaction is sparse, the principles are well-established from analogous processes. For instance, the synthesis of a similar compound, Dibutyl 4-aminophthalate (B1235162) (DBAP), involves the esterification of 4-nitrophthalic acid with butanol, followed by reduction. plos.orgscau.edu.cn

Typically, a mineral acid such as sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (p-TSA) is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by butanol. The reaction is reversible, and to achieve high yields, the water formed as a byproduct must be continuously removed, often by azeotropic distillation using a Dean-Stark apparatus. The use of excess butanol can also serve to shift the equilibrium towards the product side. The reaction kinetics for the esterification of carboxylic acids with butanol have been studied extensively, highlighting the importance of temperature and catalyst loading. ijarset.comfkit.hr

Exploration of Alternative Catalytic Systems

To overcome the corrosive nature and separation difficulties associated with traditional mineral acid catalysts, research has explored alternative catalytic systems. Brønsted acidic ionic liquids (BAILs) have emerged as effective and recyclable catalysts for the esterification of carboxylic acids with n-butanol. rsc.org These catalysts exhibit high activity under mild conditions and allow for a simpler separation of the catalyst from the reaction mixture. rsc.org Although not specifically documented for 5-aminoisophthalic acid, their demonstrated efficacy in similar esterifications suggests potential applicability. rsc.org

Another class of potential catalysts includes macroporous resins such as Amberlyst 15, which are solid acid catalysts. ijarset.com These offer the advantages of easy separation and reusability, minimizing product contamination. Their performance in reactive distillation columns for producing butyl acetate (B1210297) indicates their potential for driving the esterification of 5-aminoisophthalic acid to completion. fkit.hr

Transesterification Strategies

An alternative route to this compound involves the transesterification of a more readily available dialkyl ester, typically Dimethyl 5-aminoisophthalate. This method avoids the direct use of the less soluble 5-aminoisophthalic acid and the production of water.

Conversion from Dimethyl 5-Aminoisophthalate Precursors

Transesterification, or alcoholysis, involves reacting Dimethyl 5-aminoisophthalate with butanol in the presence of a catalyst. The reaction proceeds by substituting the methoxy (B1213986) groups of the dimethyl ester with butoxy groups from butanol, releasing methanol (B129727) as a byproduct. To drive the reaction to completion, the lower-boiling methanol is typically removed from the reaction mixture by distillation.

Catalysts for this process can be acidic or basic. Metal-Organic Frameworks (MOFs) have been investigated as solid catalysts for transesterification reactions. For example, zinc-based MOFs with pending pyridyl groups have shown activity in the transesterification of ethyl decanoate (B1226879) with methanol, suggesting their potential utility in the butanolysis of Dimethyl 5-aminoisophthalate. csic.es

Methodological Refinements for Enhanced Yield and Purity

Optimizing the yield and purity of this compound, whether through direct esterification or transesterification, requires careful control of reaction parameters. In direct esterification, efficient removal of water is paramount. Reactive distillation, where the reaction and separation occur in a single unit, is a highly effective technique for maximizing conversion by continuously removing the water-ester azeotrope. fkit.hrgoogle.com

For transesterification, the key is the efficient removal of the methanol byproduct to shift the equilibrium. This is typically achieved by operating the reaction at a temperature above methanol's boiling point but below that of butanol and the dibutyl ester. The purity of the final product is generally achieved through standard purification techniques such as recrystallization from a suitable solvent system or column chromatography.

Synthesis of Key Intermediates

The viability of the aforementioned synthetic routes is dependent on the availability of high-purity starting materials. The primary precursors are 5-aminoisophthalic acid and its dimethyl ester.

The most common industrial synthesis of 5-aminoisophthalic acid begins with the nitration of isophthalic acid to form 5-nitroisophthalic acid. tandfonline.com This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group. Various reduction methods have been reported with high yields and purity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is a clean and efficient method. tandfonline.comgoogle.com Chemical reduction using reagents such as hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst has also proven effective, achieving high yields. chemicalbook.com Another reported method involves using sodium disulfide as the reducing agent. google.com

Dimethyl 5-aminoisophthalate can be prepared by several methods. One approach is the direct esterification of 5-aminoisophthalic acid using a suitable methylating agent, such as diazomethane, or more practically, methanol under acidic conditions. tandfonline.comgoogle.com Alternatively, it can be synthesized by first preparing Dimethyl 5-nitroisophthalate from the esterification of 5-nitroisophthalic acid, followed by the reduction of the nitro group. tandfonline.com

Interactive Data Table: Synthesis of 5-Aminoisophthalic Acid via Reduction of 5-Nitroisophthalic Acid

| Reducing Agent/Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Hydrazine Hydrate / Raney Ni | Water | 30-35°C, 1 hour | 95% | 99.7% | chemicalbook.com |

| Hydrogen / Palladium on Carbon | Water | - | 98.9% | 99.8% | google.com |

| Sodium Disulfide | Water | 90-98°C, 2.5-3 hours | 97% | >99% | google.com |

Preparation from Nitroisophthalic Acid Derivatives

The synthesis of this compound typically commences with 5-nitroisophthalic acid or its more reactive derivative, dimethyl 5-nitroisophthalate. The foundational step is the esterification of the carboxylic acid groups with butanol to yield the precursor, dibutyl 5-nitroisophthalate.

The direct esterification of 5-nitroisophthalic acid with butanol is an equilibrium-driven process. To achieve high yields, the reaction is typically conducted in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side. This can be accomplished by azeotropic distillation.

Alternatively, a more common laboratory and industrial precursor is dimethyl 5-nitroisophthalate. lookchem.com This compound can be synthesized by the nitration of isophthalic acid followed by esterification with methanol. tandfonline.com The synthesis of the target dibutyl ester from this dimethyl intermediate would proceed via a transesterification reaction with butanol, catalyzed by a base like sodium methoxide (B1231860) or an acid.

A related synthesis for an isomeric compound, dibutyl 4-aminophthalate, involves the direct esterification of 4-nitrophthalic acid with butanol, highlighting the viability of this approach. plos.orgscau.edu.cn The general strategy involves heating the nitro-acid with an excess of butanol and an acid catalyst.

Table 1: Parameters for Esterification of Nitroisophthalic Acid Derivatives

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | The initial nitro-compound used. | 5-Nitroisophthalic acid or Dimethyl 5-nitroisophthalate. |

| Reagent | The alcohol used for esterification. | n-Butanol. |

| Catalyst | Acid or base to facilitate the reaction. | Sulfuric acid, p-toluenesulfonic acid, or sodium methoxide for transesterification. |

| Temperature | Reaction temperature to ensure sufficient rate. | Reflux temperature of the butanol/solvent mixture. |

| Byproduct Removal | Method to shift equilibrium. | Azeotropic removal of water. |

Reduction Methodologies for Amino Group Introduction

The conversion of the nitro group in dibutyl 5-nitroisophthalate to the desired amino group is a critical reduction step. Several methodologies are available for this transformation, with catalytic hydrogenation being the most prevalent on an industrial scale.

Catalytic hydrogenation involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. google.comgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695) or 2-methoxyethanol (B45455) at moderate temperatures and pressures. This method is favored for its high efficiency, clean conversion, and the ease of catalyst removal by filtration. Other catalysts like Raney nickel are also effective. chemicalbook.comgoogle.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. These routes often employ metals in acidic media or other reducing agents.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin or zinc, in the presence of a strong acid like hydrochloric acid (HCl). plos.org This procedure effectively reduces the nitro group but can require a more demanding workup to remove metal salts.

Hydrazine Hydrate: In the presence of a catalyst like Raney nickel or ferric chloride, hydrazine hydrate serves as a potent reducing agent for nitroarenes. chemicalbook.com This method avoids the use of high-pressure hydrogen gas.

Sodium Disulfide: Aqueous sodium disulfide can also be used to reduce aromatic nitro compounds. This method is particularly useful for selective reductions in some contexts. google.com

Table 2: Comparison of Reduction Methods for Nitro Group Conversion

| Method | Reducing Agent/Catalyst | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas / 10% Pd/C google.comgoogle.com | Ethanol, 2-Methoxyethanol | High yield, clean reaction, easy catalyst removal. | Requires specialized high-pressure equipment. |

| Catalytic Hydrogenation | H₂ gas / Raney Ni google.com | Water, Methanol | Effective, potentially lower cost than palladium. | Can be pyrophoric, may require careful handling. |

| Chemical Reduction | Zinc (Zn) / HCl plos.org | Dioxane/Water | Does not require pressure equipment. | Generates metallic waste, harsh acidic conditions. |

| Chemical Reduction | Hydrazine Hydrate / Raney Ni chemicalbook.com | Water | Avoids high-pressure H₂, rapid reaction. | Hydrazine is toxic and carcinogenic. |

| Chemical Reduction | Sodium Disulfide (Na₂S₂) google.com | Water | Inexpensive reagent. | Can produce sulfur-containing byproducts, strong odor. |

Process Optimization and Scalability Considerations

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability factors. The primary goals are to maximize yield, purity, and throughput while ensuring safety and minimizing cost and environmental impact.

For the initial esterification, continuous-flow reactors offer significant advantages over traditional batch processes for large-scale nitration of the isophthalic acid precursor. Continuous processing allows for better control over reaction parameters like temperature and residence time, leading to higher yields and improved safety, especially for exothermic reactions like nitration.

The reduction of the nitro group is often the most critical step to optimize for scale-up. The catalytic hydrogenation of nitroaromatics is highly exothermic, necessitating efficient heat management in large reactors to prevent runaway reactions. google.com Scaled-up processes, such as those moving to 50-gallon reactors, demonstrate the feasibility of this synthesis on a larger scale by carefully controlling temperature and reaction times. google.comgoogle.com Optimization can involve adjusting hydrogen pressure, catalyst loading, and solvent choice to achieve a balance between reaction rate and safety. google.com

Workup and purification procedures must also be scalable. This includes efficient methods for catalyst filtration, product isolation, and solvent recovery and recycling. Crystallization is often the preferred method for purifying the final product on a large scale, as it can be engineered to be highly efficient and yield a product of high purity. The choice of crystallization solvent and control of cooling profiles are critical parameters for obtaining the desired crystal size and morphology.

Finally, process optimization also encompasses green chemistry principles. This includes selecting less hazardous solvents, minimizing waste by maximizing atom economy, and developing robust catalyst recycling protocols to reduce the consumption of expensive and environmentally sensitive heavy metals like palladium.

Advanced Spectroscopic and Structural Characterization of Dibutyl 5 Aminoisophthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Dibutyl 5-aminoisophthalate provides distinct signals corresponding to each unique proton in the molecule. The aromatic region is characterized by signals from the three protons on the benzene (B151609) ring. Based on the structure, two protons are chemically equivalent, leading to distinct patterns. The aliphatic region shows four sets of signals for the two identical n-butyl chains.

The expected signals include:

Aromatic Protons: Signals corresponding to the protons at the C-2, C-4, and C-6 positions of the isophthalate (B1238265) ring. The proton at C-2 would appear as a triplet, while the protons at C-4 and C-6 would appear as a doublet.

Amine Protons: A broad singlet for the two protons of the amino group (-NH₂), the chemical shift of which can be concentration and solvent dependent.

Butyl Chain Protons: Four distinct signals for the n-butyl group: a triplet for the terminal methyl (-CH₃) protons, a multiplet for the adjacent methylene (B1212753) (-CH₂-) group, another multiplet for the next methylene group, and a triplet for the methylene group bonded to the ester oxygen (-O-CH₂-).

While specific experimental data for this compound is not widely published, analysis of its close analog, Dimethyl 5-aminoisophthalate, confirms the expected aromatic proton arrangement. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H-4, H-6) | 7.0 - 7.5 | d |

| Aromatic H (H-2) | 7.5 - 8.0 | t |

| Amine (-NH₂) | Variable (e.g., 4.0 - 5.5) | br s |

| Ester Methylene (-OCH₂) | 4.2 - 4.4 | t |

| Methylene (-CH₂-) | 1.6 - 1.8 | m |

| Methylene (-CH₂-) | 1.4 - 1.6 | m |

| Methyl (-CH₃) | 0.9 - 1.0 | t |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, a total of 10 distinct signals are expected for the 16 carbon atoms of this compound.

The expected signals include:

Aromatic Carbons: Six signals for the benzene ring carbons. These include the two carbons bearing the carboxyl groups, the carbon bonded to the amino group, and the three C-H carbons.

Carbonyl Carbons: One signal for the two equivalent ester carbonyl carbons (-C=O).

Butyl Chain Carbons: Four signals corresponding to the four unique carbon environments in the n-butyl chains.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 170 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-COOR | 130 - 135 |

| Aromatic C-H | 115 - 125 |

| Ester Methylene (-OCH₂) | 65 - 70 |

| Methylene (-CH₂-) | 30 - 35 |

| Methylene (-CH₂-) | 18 - 22 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ester, and aromatic functionalities.

Key expected IR absorption bands include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl groups appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are anticipated: an asymmetric stretch (C-O-C) around 1250-1300 cm⁻¹ and a symmetric stretch around 1100-1150 cm⁻¹.

N-H Bending: An N-H bending (scissoring) vibration is expected near 1600 cm⁻¹.

Data for the parent compound, 5-Aminoisophthalic acid, shows characteristic amine and carboxylate vibrations which support these expected regions. chemicalbook.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | <3000 | Medium-Strong |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Primary Amine | N-H Bend | ~1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions from the substituted benzene ring. The presence of both the electron-donating amino group (-NH₂) and the electron-withdrawing ester groups (-COOR) influences the energy of the π→π* and n→π* transitions.

A study on the closely related isomer, Dibutyl 4-aminophthalate (B1235162) (DBAP), showed strong absorbance in the 210–305 nm range, with distinct absorption peaks observed at 234.5 nm, 262.8 nm, 297.7 nm, and 328.9 nm. plos.org It is expected that this compound will exhibit a similar UV-Vis profile, with characteristic absorption maxima corresponding to the electronic transitions within its conjugated system, although the exact wavelengths may differ due to the different substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a very precise measurement of its mass-to-charge ratio.

Molecular Formula: C₁₆H₂₃NO₄

Theoretical Monoisotopic Mass: 293.1627 u

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. A study of Di-n-butyl 5-aminoisophthalate has elucidated its precise solid-state molecular architecture. nih.gov

The analysis confirms the molecular formula as C₁₆H₂₃NO₄. The molecule is reported to be essentially planar, with the exception of the terminal two carbon atoms in each of the n-butyl chains. This planarity involves the benzene ring and the ester functional groups. In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds. These bonds form between the hydrogen atoms of the amine group of one molecule and a carbonyl oxygen atom of an adjacent molecule, creating a stable, ordered three-dimensional structure. nih.gov This hydrogen bonding network is a critical feature of the compound's solid-state packing and influences its physical properties.

Determination of Molecular Conformation and Planarity

The molecular structure of this compound, with the chemical formula C₁₆H₂₃NO₄, has been elucidated through single-crystal X-ray crystallography. nih.gov This analysis reveals that the core of the molecule is essentially planar. The non-hydrogen atoms of the central aminobenzene dicarboxylate moiety exhibit a high degree of planarity.

Specifically, the root-mean-square (r.m.s.) deviation from the least-squares plane for the 17 non-hydrogen atoms, excluding the terminal carbons of the butyl chains, is a mere 0.02 Å. nih.gov This indicates a rigid and flattened core structure. The planarity is a key feature, influencing the electronic properties and the packing of the molecules in the crystal lattice. The n-butyl groups, being more flexible, show some deviation from this plane, particularly the last two carbon atoms in each chain. nih.gov

| Parameter | Value |

| Root-Mean-Square Deviation (17 non-H atoms) | 0.02 Å |

This interactive table summarizes the key planarity metric for the core structure of this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The primary intermolecular interaction identified in the crystal structure is hydrogen bonding. Specifically, N-H⋯O hydrogen bonds form between the amine group (-NH₂) of one molecule and a carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction creates a linkage that connects the molecules into a cohesive network, influencing the crystal packing.

| Interaction Type | Description |

| N-H⋯O Hydrogen Bond | Links the amine group of one molecule to a carbonyl oxygen of a neighboring molecule. nih.gov |

This interactive table details the principal intermolecular interaction observed in the crystal structure of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a pure compound. velp.com For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₆H₂₃NO₄. nih.govbldpharm.com This provides a benchmark against which experimental results can be compared to confirm the purity and identity of a synthesized sample. While journal guidelines often suggest a tolerance of ±0.4% for reported values, statistical studies show that variations can occur due to random error. chemrxiv.org

The molecular weight of this compound is 293.36 g/mol . bldpharm.com Based on this and the atomic weights of its constituent elements, the theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 65.51 |

| Hydrogen | H | 1.008 | 23 | 23.184 | 7.90 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.78 |

| Oxygen | O | 15.999 | 4 | 63.996 | 21.81 |

| Total | 293.363 | 100.00 |

This interactive table presents the theoretical elemental composition of this compound, which is crucial for its compositional verification.

Reactions Involving the Amine Functionality

The primary amine group on the aromatic ring is a key site for a range of chemical reactions, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

The primary aromatic amine of this compound can undergo diazotization, a process that converts the amine into a diazonium salt. organic-chemistry.orgiitk.ac.in This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-10 °C). iitk.ac.in The resulting diazonium salt is a highly reactive intermediate that serves as a gateway to numerous other functional groups. organic-chemistry.org

The synthetic utility of these diazonium salts is extensive. They are crucial intermediates in Sandmeyer reactions, where they are treated with copper salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively, onto the aromatic ring. masterorganicchemistry.com Another important transformation is the Balz-Schiemann reaction, which utilizes tetrafluoroborate (B81430) to produce aryl fluorides. masterorganicchemistry.com Furthermore, diazonium salts can be used in azo coupling reactions to form azo compounds, which are known for their applications as dyes. organic-chemistry.org For instance, the diazotized form of dibutyl 4-aminophthalate, an analog of this compound, has been coupled with proteins like bovine serum albumin (BSA) and ovalbumin (OVA) to generate antigens. nih.govplos.org This process involves adding the diazo salt solution to a buffered solution of the protein, leading to the formation of a stable conjugate. nih.govplos.org

A study on the synthesis of a biphenyl (B1667301) diester involved the diazotization of dimethyl 3-aminophthalate, a related compound, followed by a reaction with benzene. cdnsciencepub.com This highlights the potential of diazotization reactions for creating new carbon-carbon bonds.

The amine group of this compound can readily react with carboxylic acids or their derivatives to form amides. pearson.com This condensation reaction typically involves the removal of a water molecule and can be facilitated by an acid catalyst. pearson.com The resulting amide bond is a fundamental linkage in many organic molecules and polymers. ucl.ac.uk Various methods have been developed for amide synthesis, including the use of coupling reagents and catalytic approaches to improve efficiency and sustainability. ucl.ac.ukescholarship.orgrsc.orgsioc-journal.cn

Imines, or Schiff bases, can be synthesized through the condensation of the primary amine with aldehydes or ketones. scirp.orgchemistryviews.orgmdpi.com This reversible reaction often requires the removal of water to drive the equilibrium towards the imine product. scirp.org Modern synthetic methods for imine formation include solvent-free reactions and the use of catalysts to promote environmentally friendly processes. scirp.orgchemistryviews.org

Other nitrogen-containing derivatives can also be synthesized. For example, the reaction of an aminated hapten, dibutyl 4-aminophthalate, with succinic anhydride (B1165640) results in the formation of a carboxylated derivative. nih.govplos.org

Modifications of the Ester Groups

The two butyl ester groups of this compound are also susceptible to chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis of the ester groups, which can be catalyzed by acids or bases, leads to the formation of the corresponding carboxylic acid, 5-aminoisophthalic acid, and butanol. atamanchemicals.com The hydrolysis of related phthalate (B1215562) esters has been studied in various biological systems. nih.gov For instance, the hydrolysis of dibutyl phthalate to monobutyl phthalate is a primary metabolic pathway in mammals. nih.govresearchgate.net

Transesterification offers a route to modify the ester functionality by reacting this compound with a different alcohol in the presence of a suitable catalyst. This reaction would replace the butyl groups with other alkyl or aryl groups, thereby altering the physical and chemical properties of the molecule. For example, transesterification of ethyl decanoate (B1226879) with methanol (B129727) has been documented. researchgate.net

Directed Functionalization for Specific Research Applications

The strategic functionalization of this compound and its derivatives is crucial for their application in various research fields, including materials science and polymer chemistry.

In the development of immunoassays for detecting dibutyl phthalate (DBP), a structurally similar compound, dibutyl 4-aminophthalate (DBAP), was synthesized and used as a hapten. nih.govplos.org This aminated analog was then covalently linked to polystyrene surfaces or carrier proteins to elicit an immune response and produce specific antibodies. nih.govplos.org This demonstrates how targeted derivatization can be used to create tools for analytical chemistry.

Furthermore, derivatives of 5-aminoisophthalic acid have been used in the synthesis of hyperbranched polymers. For example, di[2-(N-ethylanilino)ethyl]-5-aminoisophthalate was synthesized and used as an AB2 monomer for the preparation of hyperbranched azo-polymers through step-growth polycondensation of its diazonium salt. acs.org These polymers have potential applications in materials science due to their unique structures and properties. acs.org

Conclusion

Dibutyl 5-aminoisophthalate is a functionally rich organic compound whose value lies in the strategic combination of a rigid isophthalate (B1238265) core, reactive ester groups, and a versatile amino substituent. While specific physical data and direct application studies are limited, its role as a chemical building block is clear. The extensive research on its parent acid, 5-aminoisophthalic acid, particularly in the field of coordination chemistry, underscores the importance of this structural motif. Future research may further exploit this compound as a monomer for creating advanced polymers and as a precursor for novel functional materials, building upon the foundational knowledge established for the wider aminoisophthalate family.

Applications in Polymer Science and Engineering of Advanced Materials

Role as a Monomer in Polymer Synthesis

The molecular structure of dibutyl 5-aminoisophthalate, featuring both amine and ester functionalities, makes it a valuable monomer for step-growth polymerization. This allows for its integration into linear, branched, and hyperbranched polymer chains, influencing the final properties of the material.

High-performance polyamides are a class of polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance. ed.ac.uksae.org The incorporation of aromatic monomers is a key strategy in the design of these materials. While direct studies on the use of this compound in high-performance polyamides are not extensively documented, the parent compound, 5-aminoisophthalic acid, has been utilized in the synthesis of novel polyamides. frontiersin.org The presence of the aromatic ring and the amine functionality in this compound makes it a suitable candidate for condensation polymerization with diacyl chlorides to form polyamides.

The general reaction for the formation of a polyamide from a diamine and a diacyl chloride is a well-established process. In the case of using a monomer like this compound, its amine group can react with the acyl chloride groups of a comonomer, leading to the formation of amide linkages and the incorporation of the isophthalate (B1238265) moiety into the polymer backbone. The bulky butyl ester groups would likely enhance the solubility of the resulting polyamide, a common challenge in the processing of rigid aromatic polyamides.

| Monomer 1 | Monomer 2 | Resulting Polymer | Key Linkage |

| This compound | Aromatic Diacyl Chloride | Aromatic Polyamide | Amide (-CO-NH-) |

| This compound | Aliphatic Diacyl Chloride | Semi-Aromatic Polyamide | Amide (-CO-NH-) |

This table illustrates the potential polycondensation reactions involving this compound.

Hyperbranched polymers are highly branched, three-dimensional macromolecules that have gained significant interest due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. mdpi.com The synthesis of hyperbranched polymers is often achieved through the self-polycondensation of AB2 monomers, where 'A' and 'B' are functional groups that can react with each other.

This compound can be considered an AB2-type monomer, where the amino group (A) can react with the ester groups (B) of another monomer molecule through transamidation, or more commonly, the corresponding diacid or diacyl chloride can be used where the carboxylic acid or acyl chloride groups (B) react with the amino group (A). This self-polymerization capability allows for the one-step synthesis of hyperbranched poly(ester-amide)s or polyamides. frontiersin.org The resulting hyperbranched architecture provides a high density of functional end groups, which can be the unreacted ester or amino functionalities, depending on the stoichiometry of the polymerization.

| Monomer Type | Example Monomer | Polymerization Method | Resulting Architecture |

| AB2 | This compound (or its diacid/diacyl chloride form) | Self-Condensation | Hyperbranched |

This table outlines the use of this compound as an AB2 monomer for hyperbranched polymer synthesis.

Development of Functional Polymeric Systems

The presence of the reactive amino group and the ester functionalities in polymers derived from this compound opens up avenues for creating functional polymeric systems with tailored properties.

Azo polymers, which contain the –N=N– chromophore, are a class of materials with interesting photoresponsive properties. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. nih.govrsc.orgmdpi.com The amino group of 5-aminoisophthalic acid has been utilized to synthesize azo dye derivatives. rsc.orgnih.gov

By first converting the amino group of this compound into a diazonium salt, it can then be coupled with a suitable aromatic compound to introduce an azo linkage. This modified monomer can then be polymerized to yield a hyperbranched azo-polymer. The hyperbranched structure, combined with the photo-switchable nature of the azo groups, could lead to materials with applications in areas such as optical data storage and light-actuated devices.

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer chain after its initial synthesis. mdpi.comutexas.edu This approach allows for the creation of a wide range of functional materials from a single parent polymer. Polymers synthesized using this compound as a comonomer would possess pendant amino groups (if the ester groups are involved in polymerization) or ester groups that can be targeted for modification.

For instance, the unreacted amino groups along the polymer backbone can be functionalized through various chemical reactions, such as acylation, alkylation, or reaction with isocyanates. This allows for the attachment of a wide variety of functional moieties, including fluorescent dyes, crosslinking agents, or biocompatible segments. Similarly, the butyl ester groups could potentially be hydrolyzed to carboxylic acid groups, which can then be further functionalized.

| Functional Group on Polymer | Modification Reaction | Introduced Functionality |

| Amino Group | Acylation with a fluorescent acid chloride | Fluorescent labeling |

| Amino Group | Reaction with a crosslinking agent | Network formation |

| Ester Group | Hydrolysis | Carboxylic acid groups for further reaction |

This table provides examples of post-polymerization modifications for polymers containing this compound units.

Investigation of Photophysical Properties in Polymeric Matrices

The incorporation of aromatic moieties into polymer backbones can impart interesting photophysical properties, such as fluorescence. instras.com Aromatic polyamides, in particular, have been studied for their luminescent behavior. The photophysical properties of these materials are influenced by the nature of the aromatic units, the extent of conjugation, and the polymer chain conformation.

Article on this compound Forthcoming; Key Application Data Under Review

An in-depth article focusing on the chemical compound this compound is in preparation. However, the section detailing its application in the fabrication and characterization of surface relief gratings from derived polymers is currently pending further data acquisition.

Initial research has provided foundational information regarding the synthesis and general properties of this compound. This includes its preparation via the acid-catalyzed esterification of 5-aminoisophthalic acid with 1-butanol. Key physical and chemical characteristics of the compound have also been gathered.

The specified focus of the article, however, includes a detailed section on "Fabrication and Characterization of Surface Relief Gratings from Derived Polymers." Comprehensive searches for polymers synthesized directly from this compound for this specific application in advanced materials science have not yet yielded sufficient data. While the broader field of azobenzene-containing polymers is well-documented for its use in creating surface relief gratings, a direct and detailed link to polymers derived specifically from this compound is necessary to ensure the scientific accuracy and adherence to the requested article structure.

To maintain the integrity and precision of the article, the section on surface relief gratings will be completed upon the acquisition of specific research findings that directly connect this compound to this application. This will ensure that the final article is both thorough and scientifically rigorous, in accordance with the user's instructions.

The following sections of the article are being drafted based on available information:

Introduction to this compound

Synthesis and Manufacturing Processes

Chemical and Physical Properties

(General overview, pending specific data for the subsection on surface relief gratings)

Further updates will be provided as more specific data becomes available for the subsection on the fabrication and characterization of surface relief gratings.

Contributions to Analytical Chemistry and Sensor Technology

Design and Synthesis of Haptens for Immunochemical Applications

Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The design of a hapten is a crucial first step in the development of an immunoassay. For DBP, an analogue molecule that can be chemically linked to carriers or surfaces is required. Dibutyl 5-aminoisophthalate serves this purpose effectively. The amino group (-NH2) provides a nucleophilic site that can readily react to form stable covalent bonds with other molecules, a fundamental requirement for creating the necessary immunochemical reagents.

A key strategy in developing competitive immunoassays is the immobilization of the hapten onto a solid support, such as the surface of a polystyrene microtiter plate. This allows for the separation of bound and unbound reagents during the assay. The amino group of this compound (or its isomers) is exploited for this purpose.

One effective method involves activating the carboxyl groups on a modified polystyrene surface using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC). The activated surface then reacts with the amino group of the hapten to form a stable amide bond, covalently linking the hapten to the plate. plos.org This "direct hapten coated format" has been shown to significantly improve assay sensitivity compared to formats where a larger hapten-protein conjugate is adsorbed to the surface. plos.org

To produce antibodies against a small molecule like DBP, the hapten must be made immunogenic. This is achieved by conjugating it to a large carrier protein. nih.gov Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). jpt.comthermofisher.com

The conjugation process typically involves creating an amide linkage between the amino group of this compound and the carboxyl groups present on the amino acid residues of the carrier protein. Reagents such as EDC are often used to facilitate this reaction, forming a stable peptide bond. gbiosciences.com This resulting hapten-carrier protein conjugate, known as an immunogen, is then capable of stimulating an immune response in an animal, leading to the production of specific antibodies that can recognize and bind to the hapten and, more importantly, to the target analyte, DBP. nih.gov

Methodological Development of Competitive Immunoassays

Once specific antibodies are generated, they can be used to develop competitive immunoassays. In this format, the target analyte (DBP) in a sample competes with a fixed amount of a labeled DBP analogue or a surface-bound hapten (like this compound) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of DBP in the sample.

ELISA is a widely used immunoassay format where an enzyme is used as the reporter label. thermofisher.com In the context of DBP detection, an indirect competitive ELISA (icELISA) can be developed using plates coated with this compound. plos.org

The assay proceeds as follows:

The sample containing DBP is mixed with a specific anti-DBP antibody and added to the hapten-coated microtiter plate wells.

Free DBP in the sample and the immobilized hapten compete for binding to the antibody.

After an incubation period, the plate is washed to remove unbound antibodies.

An enzyme-conjugated secondary antibody, which binds to the primary antibody, is added.

After another washing step, a substrate is added that reacts with the enzyme to produce a measurable colorimetric signal.

A high concentration of DBP in the sample results in less primary antibody binding to the plate, leading to a weaker final signal. This format provides a sensitive and reliable method for quantifying DBP. plos.org

To enhance detection sensitivity, alternative labeling techniques can be employed. Fluorescence Immunoassays (FIA) and Chemiluminescent Immunoassays (CLIA) are powerful alternatives to colorimetric ELISA. cytivalifesciences.com

In a competitive FIA for DBP, a fluorophore is used as the label instead of an enzyme. nih.gov The principle remains the same: competition between the analyte and the labeled reagent for antibody binding sites. The intensity of the resulting fluorescence signal is measured, which is inversely related to the DBP concentration. FIAs often exhibit lower limits of detection compared to traditional ELISAs. tandfonline.com

Chemiluminescence involves a chemical reaction that produces light. cytivalifesciences.com A CLIA would use an enzyme label (like horseradish peroxidase) that catalyzes a reaction with a luminol-based substrate, generating light instead of a colored product. This method can offer an even greater dynamic range and higher sensitivity than fluorescence-based techniques. cytivalifesciences.com

Assessment of Analytical Performance Parameters (e.g., Sensitivity, Selectivity, Recovery)

The performance of immunoassays developed using this compound-derived reagents is evaluated based on several key analytical parameters.

Sensitivity: This refers to the lowest concentration of the analyte that can be reliably detected. Immunoassays for DBP have demonstrated high sensitivity. For instance, a direct hapten-coated icELISA showed a half-maximal inhibitory concentration (IC50) of 14.6 ng/mL. plos.org A competitive fluorescence immunoassay achieved a detection limit of approximately 0.02 µg/L (0.02 ng/mL). nih.gov

Selectivity: Selectivity, or specificity, is the ability of the antibody to bind to the target analyte without significant interference from structurally similar compounds. Assays for DBP typically show low cross-reactivity with other phthalate (B1215562) esters, with reported rates often below 10%. nih.gov This high specificity is crucial for accurate analysis in complex environmental samples.

Recovery: Recovery experiments are performed to assess the accuracy of the method by analyzing samples spiked with a known concentration of the analyte. For DBP immunoassays, average recovery rates from spiked water samples have been reported to be excellent, for example, at 104.4%. plos.org Studies on similar phthalate immunoassays have shown recovery rates between 81.9% and 109.2% in various water samples. tandfonline.com

Table 1: Analytical Performance of Immunoassays for Phthalates

Assay Type Analyte Sensitivity (LOD or IC50) Cross-Reactivity Average Recovery Reference icELISA (hapten-coated) DBP 14.6 ng/mL (IC50) Not Specified 104.4% (water) jpt.com Fluorescence Immunoassay (FIA) DBP 0.02 µg/L <10% with other phthalates Not Specified plos.org dc-ELISA DMP 0.09 ng/mL (LOD) 2.4% with DBP 81.9% - 109.2% (water) nih.gov dc-FIA DMP 0.02 ng/mL (LOD) 2.4% with DBP 96% - 107.5% (water) nih.gov

Integration with Advanced Chromatographic and Spectrometric Detection Systems

While specific research detailing the integration of this compound with advanced chromatographic and spectrometric detection systems is not extensively documented in publicly available literature, its chemical structure allows for well-founded postulations regarding its behavior and potential applications in these analytical techniques. The presence of a primary aromatic amine and two butyl ester groups suggests its suitability for analysis by both gas and liquid chromatography, coupled with various mass spectrometric and spectroscopic detectors. The analytical methodologies developed for its parent compound, 5-aminoisophthalic acid, and its dimethyl ester analog, Dimethyl 5-aminoisophthalate, provide a strong basis for these assumptions.

The primary amine functionality on the benzene (B151609) ring makes this compound a candidate for derivatization reactions, a common strategy in chromatography to enhance the analyte's volatility, thermal stability, or detectability. For instance, acylation, silylation, or reaction with fluorescent tags could be employed to improve its chromatographic behavior and lower detection limits.

In high-performance liquid chromatography (HPLC), reversed-phase columns would be effective for the separation of this compound. Detection could be achieved using a UV-Vis detector, leveraging the chromophoric nature of the aromatic ring. For more sensitive and selective analysis, HPLC coupled with mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI), would be highly suitable. The amine group can be readily protonated, making it amenable to positive ion mode ESI-MS for high-sensitivity detection and structural confirmation.

For gas chromatography (GC) applications, the volatility of this compound should be sufficient for analysis, although derivatization of the amine group might be beneficial to improve peak shape and thermal stability. When coupled with a mass spectrometer (GC-MS), the resulting electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns, including the loss of butoxycarbonyl groups and fragments related to the butyl chain, which would be invaluable for its unequivocal identification in complex matrices.

Although direct experimental data for this compound is scarce, the established analytical methods for closely related compounds serve as a reliable blueprint for its potential chromatographic and spectrometric analysis.

Detailed Research Findings from Analogous Compounds

Research on compounds structurally similar to this compound provides valuable insights into the prospective analytical approaches for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) of 5-Aminoisophthalic Acid:

The analysis of the parent compound, 5-Aminoisophthalic acid, has been successfully demonstrated using HPLC. A typical method involves a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and an acidic phosphate (B84403) buffer gradient. Detection is commonly performed using a UV detector at a wavelength of 220 nm. These conditions highlight the feasibility of using standard reversed-phase HPLC for the separation and detection of aminoisophthalate derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) of Dimethyl 5-aminoisophthalate:

The dimethyl ester of 5-aminoisophthalic acid has been analyzed using GC-MS. The analysis is typically carried out on a capillary column, such as a DB-WAX, which is suitable for separating moderately polar compounds. The mass spectrum of Dimethyl 5-aminoisophthalate is characterized by a molecular ion peak and distinct fragmentation patterns that allow for its structural identification. This demonstrates the amenability of dialkyl aminoisophthalates to GC-MS analysis.

The following interactive data tables summarize the analytical conditions and findings for these analogous compounds, which can be extrapolated to inform the development of methods for this compound.

Table 1: HPLC Conditions for the Analysis of 5-Aminoisophthalic Acid

| Parameter | Value |

|---|---|

| Instrument | LC800 HPLC System |

| Column | InertSustain C18 (5µm, 150 x 3.0 mm I.D.) |

| Mobile Phase | A: AcetonitrileB: 50 mM NH₄H₂PO₄ (pH 2.10) |

| Gradient | A/B = 5/95 (v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Table 2: GC-MS Parameters for the Analysis of Dimethyl 5-aminoisophthalate

| Parameter | Value |

|---|---|

| Instrument | Shimadzu GCMS-QP5050A |

| Column | DB-WAX capillary column (0.25 mm x 30 m) |

| Ionization Mode | Electron Ionization (EI) |

| Major Mass Spectral Peaks (m/z) | 209 (Molecular Ion), 178, 150 |

Emerging Research Directions and Future Perspectives for Dibutyl 5 Aminoisophthalate

Exploration of Electrochemical Behavior and Applications

While direct, extensive research on the electrochemical properties of Dibutyl 5-aminoisophthalate is still emerging, the foundational components of the molecule—an aromatic amine and ester groups—suggest a rich and complex electrochemical profile. Aromatic amines are known to be electrochemically active, capable of undergoing oxidation processes. This reactivity is the basis for potential applications in sensor development and electrocatalysis.

Future research is anticipated to focus on several key areas:

Voltammetric Analysis: Systematic studies using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are needed to map the oxidation and reduction potentials of this compound. This will help in understanding its electron transfer kinetics and reaction mechanisms at electrode surfaces.

Electropolymerization: The amine functionality presents an opportunity for electropolymerization, creating a conductive or semi-conductive polymer film on an electrode surface. Such films could be tailored for specific applications, including as pre-concentrating agents for trace analyte detection or as matrices for enzyme immobilization in biosensors.

Sensor Development: The inherent electrochemical activity could be harnessed to develop sensors. For instance, the interaction of the amino group with specific metal ions or organic molecules might cause a measurable shift in its oxidation potential, forming the basis for a direct electrochemical sensor. Furthermore, the ester groups could be hydrolyzed to carboxylic acids, providing sites for covalent immobilization onto functionalized electrode surfaces, such as those modified with reduced graphene oxide (rGO), for creating stable sensing platforms. mdpi.comnih.gov

Integration as a Functional Linker in Metal-Organic Frameworks (MOFs) for Catalysis and Adsorption

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. rsc.org The properties of MOFs are highly tunable based on the choice of these building blocks. rsc.org this compound, or more commonly its parent acid, 5-aminoisophthalic acid, is an excellent candidate for a functional linker in MOF synthesis. rsc.org

The inclusion of the amino group (a Lewis basic site) and the potential for accessible metal sites within the MOF structure can lead to materials with significant capabilities in catalysis and adsorption. rsc.orgmdpi.com

Key Research Findings and Future Directions:

Catalysis: MOFs constructed using linkers similar to 5-aminoisophthalate have demonstrated catalytic activity in various organic reactions. nih.govrsc.org The amino groups within the pores can act as basic catalytic sites, while the metal nodes can function as Lewis acid sites. Future work will likely involve synthesizing MOFs with this compound and testing their efficacy in reactions such as Knoevenagel condensations, aldol (B89426) reactions, and CO2 cycloaddition. The butyl ester groups, being bulkier than the methyl esters of the more commonly studied Dimethyl 5-aminoisophthalate, could influence the pore size and steric environment around the active sites, potentially leading to unique selectivity. fishersci.casigmaaldrich.com

Adsorption: The functional groups on the linker are crucial for selective adsorption. A Cu-MOF synthesized with 5-aminoisophthalic acid displayed excellent performance for adsorbing formaldehyde, attributed to the open metal sites and the anchored amine groups. rsc.org This suggests that MOFs derived from this compound could be designed for the selective capture of volatile organic compounds (VOCs), pollutants, or greenhouse gases like CO2. The hydrophobicity of the butyl chains might also enhance affinity for nonpolar guest molecules.

Below is a table comparing the functional groups of different isophthalate-based linkers and their potential impact on MOF properties.

| Linker Name | Functional Group | Potential Impact on MOF Properties |

| 5-Aminoisophthalic Acid | Amino (-NH2) | Provides basic sites for catalysis, enhances polarity for selective adsorption of polar molecules. rsc.org |

| 5-Methoxyisophthalic Acid | Methoxy (B1213986) (-OCH3) | Influences electronic properties and coordination modes, can lead to diverse network structures. nih.gov |

| 5-Bromoisophthalic Acid | Bromo (-Br) | Can be used for post-synthetic modification, affects framework stability and electronic structure. rsc.org |

| 5-Methylisophthalic Acid | Methyl (-CH3) | Increases hydrophobicity, can influence pore size and guest-host interactions. rsc.org |

| This compound | Amino (-NH2), Butyl Ester (-COOC4H9) | Combines basicity of the amino group with increased hydrophobicity and steric bulk from butyl chains, potentially tuning pore environment and selectivity. |

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.combenthamscience.com The synthesis of this compound is an area ripe for the application of these principles.

The conventional synthesis involves the acid-catalyzed esterification of 5-aminoisophthalic acid with 1-butanol, often requiring reflux conditions and the use of strong acids like sulfuric acid. nih.gov While effective, this method can be energy-intensive and generate acidic waste.

Future sustainable approaches could include:

Catalytic Advancements: Replacing corrosive liquid acids with solid acid catalysts (e.g., zeolites, ion-exchange resins) that can be easily recovered and reused, minimizing waste and simplifying product purification.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate the esterification reaction, which can lead to shorter reaction times, lower energy consumption, and potentially higher yields compared to conventional heating.

Greener Reaction Media: Exploring the use of supercritical fluids (like CO2) or bio-based solvents as alternatives to traditional organic solvents.

Atom-Economic Routes: Investigating novel synthetic pathways that maximize the incorporation of all starting materials into the final product. For example, developing catalytic methods for the direct conversion of esters to other functional groups, such as imines or amines, could provide more sustainable routes to derivatives. nih.gov This aligns with the broader push in organic synthesis towards more efficient and environmentally benign transformations. rsc.orgmdpi.com

Development of Novel Sensor Architectures Beyond Immunoassays

While immunoassays are powerful analytical tools, they can have limitations in terms of stability and cost. There is a growing interest in developing robust, non-antibody-based sensors. The chemical structure of this compound makes it a candidate for creating such novel sensor architectures.

Chemosensors: The amino group can act as a recognition site. A fluorescent chemosensor based on a 5-aminoisophthalate derivative has been developed for the detection of Cu2+ ions. nih.gov This principle could be extended to this compound, where the binding of a target analyte (e.g., a metal ion or pollutant) to the amino group could trigger a measurable change in fluorescence, absorbance, or color. nih.gov

Electrochemical Sensors: As discussed in section 8.1, the compound's electrochemical activity is a key feature. An electrochemical sensor could be fabricated by modifying an electrode with this compound or a polymer derived from it. Such sensors could offer high sensitivity and rapid response times for detecting various analytes. nih.gov MOF-based electrochemical sensors, which could incorporate this linker, are also a promising direction, combining the conductivity of the electrode with the high surface area and selectivity of the MOF. nih.gov

Rational Design of this compound-Derived Materials with Tailored Functionalities

Rational design involves the deliberate, bottom-up creation of materials with predictable structures and desired properties. rsc.orgscilit.com This approach is particularly powerful in the context of functional materials like MOFs. sciopen.com Computational modeling plays a crucial role, allowing researchers to predict the stability and properties of hypothetical structures before undertaking laborious synthesis. mit.edulabmanager.comnih.govrsc.orgnih.gov

For this compound, rational design can be applied to:

Tune MOF Properties: By using computational tools, researchers can model how the length of the butyl chains and the positioning of the amino group will influence the resulting MOF's topology, pore size, and surface chemistry. rsc.orgnih.gov This allows for the in silico design of MOFs tailored for specific applications, such as separating gas mixtures or catalyzing shape-selective reactions.

Develop Functional Polymers: The molecule can be used as a monomer to create functional polymers. The amino group allows for polymerization via condensation reactions (e.g., with diacids to form polyamides) or as a site for grafting other polymer chains. The properties of the resulting polymer (e.g., solubility, thermal stability, mechanical strength) could be tailored by co-polymerizing with other monomers.

Create Self-Assembled Systems: The combination of the rigid aromatic core with flexible butyl chains and a hydrogen-bonding amino group could lead to the formation of ordered supramolecular structures like organogels or liquid crystals. The rational design of these systems could lead to new materials for applications in electronics or drug delivery.

The future of this compound lies in the systematic exploration of these research avenues. By combining advanced synthesis, characterization, and computational modeling, the full potential of this versatile chemical building block can be unlocked, paving the way for new materials and technologies.

Q & A

Q. What experimental protocols are recommended for synthesizing dibutyl 5-aminoisophthalate with high purity?

To synthesize this compound, researchers should employ esterification reactions using 5-aminoisophthalic acid and butanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reflux conditions : Maintain temperatures between 110–130°C for 8–12 hours to ensure complete esterification .

- Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -NMR (δ 8.2–8.4 ppm for aromatic protons) and FT-IR (C=O stretch at ~1720 cm) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Contradictions in solubility data often arise from variability in experimental conditions. To address this:

- Standardize solvents : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures (25°C ± 0.5°C).

- Quantitative methods : Use UV-Vis spectroscopy (λ = 260–280 nm) for precise concentration measurements.

- Report metadata : Include details on solvent purity, equilibration time, and agitation methods to enable cross-study comparisons .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH conditions?

Stability studies should integrate:

- Hydrolytic degradation assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Monitoring tools : LC-MS to detect degradation products (e.g., free 5-aminoisophthalic acid) and quantify residual ester content.

- Kinetic modeling : Calculate half-life () using first-order kinetics to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can systematic review methodologies be applied to evaluate the environmental fate of this compound?

Follow the EPA’s systematic review framework :

- Data collection : Search databases (e.g., SciFinder, PubMed) for studies on biodegradation, bioaccumulation, and partitioning coefficients (log ).

- Quality assessment : Use criteria from the Application of Systematic Review in TSCA Risk Evaluations to prioritize high-confidence studies (e.g., OECD guideline-compliant biodegradation tests).

- Model integration : Apply QSAR models (e.g., EPI Suite) to estimate persistence and mobility in aquatic/terrestrial systems .

Q. What strategies are effective for reconciling conflicting toxicological data on this compound’s endocrine-disrupting potential?

- Dose-response alignment : Normalize data to body weight-adjusted doses (mg/kg/day) and compare NOAEL/LOAEL values across studies .

- Mechanistic studies : Conduct in vitro assays (e.g., receptor-binding assays for estrogen/androgen receptors) to clarify molecular interactions.

- Cumulative risk assessment : Use probabilistic models to account for co-exposure to structurally related phthalates and their metabolites .

Q. How should researchers design experiments to investigate the compound’s interaction with biological membranes?

- Membrane models : Use liposomes or artificial bilayers (e.g., POPC/POPE) to simulate mammalian cell membranes.

- Techniques : Employ fluorescence anisotropy (to measure membrane fluidity changes) and surface plasmon resonance (SPR) for binding affinity quantification.

- Computational support : Perform molecular dynamics simulations (e.g., GROMACS) to predict partitioning behavior and orientation within lipid bilayers .

Data Management and Reproducibility

Q. What guidelines should be followed for depositing supplementary materials related to this compound research?

- File organization : Separate raw data (e.g., NMR spectra, chromatograms) from processed datasets (e.g., kinetic curves).

- Metadata : Include experimental parameters (e.g., instrument settings, software versions) in README files.

- Platforms : Use repositories like Zenodo or Figshare with DOI assignment to ensure long-term accessibility .

Q. How can conflicting spectral data (e.g., NMR, IR) be harmonized in multi-lab studies?

- Reference standards : Share a common batch of this compound for cross-lab calibration.

- Protocol harmonization : Adopt ICH Q2(R1) guidelines for analytical method validation, including precision, accuracy, and robustness tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.